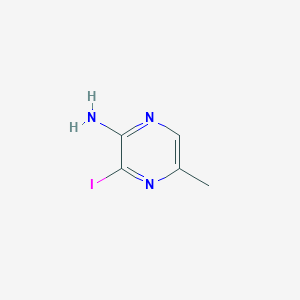
4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline is an organic compound that features a cyclopropylpiperazine moiety attached to a fluoroaniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline typically involves the following steps:
Formation of Cyclopropylpiperazine: Cyclopropylamine is reacted with piperazine under controlled conditions to form cyclopropylpiperazine.
Fluoroaniline Derivative: The fluoroaniline derivative is prepared by introducing a fluorine atom into the aniline ring through electrophilic aromatic substitution.
Coupling Reaction: The cyclopropylpiperazine is then coupled with the fluoroaniline derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline involves its interaction with specific molecular targets such as receptors or enzymes. The cyclopropylpiperazine moiety is known to enhance binding affinity to certain receptors, while the fluoroaniline structure contributes to the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpiperazin-1-YL)-3-fluoroaniline: Similar structure but with a methyl group instead of a cyclopropyl group.
4-(4-Ethylpiperazin-1-YL)-3-fluoroaniline: Similar structure but with an ethyl group instead of a cyclopropyl group.
4-(4-Phenylpiperazin-1-YL)-3-fluoroaniline: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
4-(4-Cyclopropylpiperazin-1-YL)-3-fluoroaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s binding affinity, selectivity, and overall pharmacological profile, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C13H18FN3 |
|---|---|
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
4-(4-cyclopropylpiperazin-1-yl)-3-fluoroaniline |
InChI |
InChI=1S/C13H18FN3/c14-12-9-10(15)1-4-13(12)17-7-5-16(6-8-17)11-2-3-11/h1,4,9,11H,2-3,5-8,15H2 |
Clave InChI |
QVOFLWHHILXASP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCN(CC2)C3=C(C=C(C=C3)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one](/img/structure/B11874783.png)
![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)
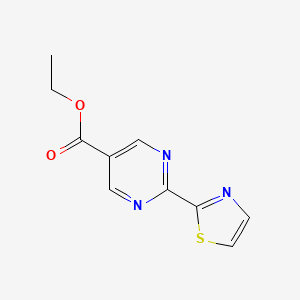


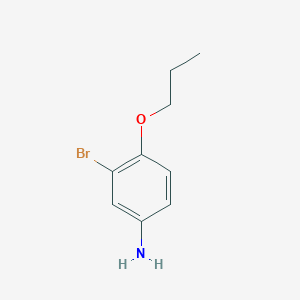
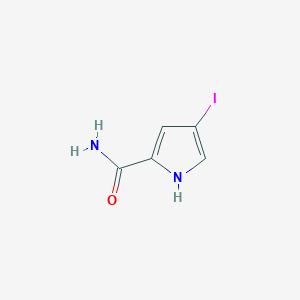
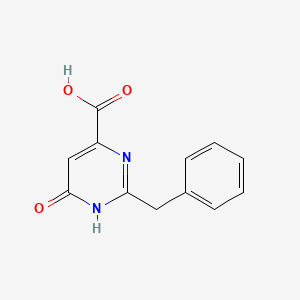
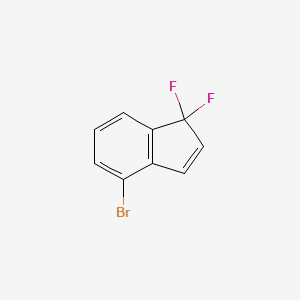


![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)

